molecular formula C12H20N2O3 B12853643 6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid

6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid

Cat. No.: B12853643
M. Wt: 240.30 g/mol
InChI Key: TVNNYTQWSGLHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid is a nitrogen-containing adamantane derivative characterized by a rigid diamondoid scaffold with two nitrogen atoms (diaza substitution) and hydroxyl, methyl, and carboxylic acid functional groups.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

6-hydroxy-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c1-10-4-13-6-11(2,8(10)15)7-14(5-10)12(13,3)9(16)17/h8,15H,4-7H2,1-3H3,(H,16,17)

InChI Key

TVNNYTQWSGLHOH-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3(C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid typically involves the introduction of nitrogen atoms into the adamantane structure. This can be achieved through various synthetic routes, including the use of amines and other nitrogen-containing reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the incorporation of nitrogen atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atoms in its structure allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s structural and functional analogs can be inferred from the evidence, particularly adamantane derivatives and chroman-based antioxidants like Trolox. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Reported Applications/Properties References
6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid Diazaadamantane Hydroxy, methyl, carboxylic acid Theoretical: Potential enzyme modulation, antioxidant N/A (not studied)
Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Chroman Hydroxy, methyl, carboxylic acid Antioxidant standard (e.g., DPPH/ABTS+ assays, reducing power)
3-(5-Methyl-2H-tetrazol-2-yl)-1-adamantanecarboxylic acid Adamantane Tetrazole, carboxylic acid Pharmacological scaffolds (e.g., antiviral agents)
Penicillin derivatives (e.g., (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) β-lactam fused bicyclic Carboxylic acid, thiazolidine Antibacterial activity

Structural Differences and Implications

  • Diazaadamantane vs. This could influence bioavailability in biological systems. Trolox’s chroman structure is optimized for radical scavenging due to its conjugated system stabilizing antioxidant activity . The diazaadamantane derivative lacks this conjugation, suggesting weaker inherent antioxidant capacity unless compensated by other functional groups.
  • Adamantane Derivatives :

    • The compound shares the adamantane framework’s rigidity with 3-(5-methyl-2H-tetrazol-2-yl)-1-adamantanecarboxylic acid . However, the diaza substitution and hydroxy group may alter electronic properties, affecting interactions with biological targets (e.g., enzymes or receptors).

Functional Performance in Antioxidant Assays

  • DPPH/ABTS+ Scavenging : Trolox’s activity is concentration-dependent (0.01–0.10 µM range) and used to calculate TEAC (Trolox Equivalent Antioxidant Capacity) .
  • Reducing Power: Trolox’s chroman-OH donates electrons, reducing Fe³⁺ to Fe²⁺ in FRAP assays .

Pharmacological Potential vs. Adamantane-Based Drugs

Adamantane derivatives are renowned for their metabolic stability and lipophilicity, enabling blood-brain barrier penetration (e.g., antiviral drugs like rimantadine).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.